meta-Mirabegron
Description
Properties
CAS No. |
1684452-81-0 |
|---|---|
Molecular Formula |
C₂₁H₂₄N₄O₂S |
Molecular Weight |
396.51 |
Synonyms |
2-Amino-N-[3-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]-4-thiazoleacetamide; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Meta Mirabegron
Retrosynthetic Analysis of meta-Mirabegron
A retrosynthetic analysis of this compound involves the deconstruction of the target molecule into simpler, commercially available starting materials. This process helps in identifying key bond disconnections and planning an efficient synthetic route.
Selection of Starting Materials and Precursors
Based on the retrosynthetic analysis, the key starting materials and precursors for the synthesis of this compound would logically include:
A meta-substituted phenethylamine (B48288) derivative. The specific substitution at the meta position would define the final analogue.
(R)-styrene oxide or a related chiral synthon to introduce the (R)-2-hydroxy-2-phenylethyl group. newdrugapprovals.org
(2-aminothiazol-4-yl)acetic acid or a protected derivative thereof. newdrugapprovals.orggoogle.com
For instance, a common precursor for Mirabegron (B1684304) synthesis is 4-nitrophenethylamine, which is subsequently reduced to the corresponding aniline (B41778). newdrugapprovals.orgnewdrugapprovals.org For this compound, a 3-nitrophenethylamine or a similarly substituted precursor would be required.
Convergent and Linear Synthetic Routes
Both convergent and linear synthetic strategies can be envisioned for the preparation of this compound, drawing parallels from the established syntheses of Mirabegron itself. rroij.comchemistnotes.com
Linear Synthesis: In a linear approach, the starting material (e.g., a meta-substituted phenethylamine) would be sequentially modified in a step-by-step manner to build the final molecule. rroij.com This might involve protection of functional groups, followed by sequential introduction of the chiral side chain and the aminothiazole moiety. google.com
Development of Novel Reaction Sequences
Several synthetic routes for Mirabegron have been reported, which can be adapted for its meta-analogue. One common approach involves the reaction of (R)-styrene oxide with a substituted phenethylamine. newdrugapprovals.orggoogle.com An alternative strategy involves the reductive amination of a substituted phenylacetaldehyde (B1677652) derivative with (R)-2-amino-1-phenylethanol. google.com
A key step in many syntheses is the amide coupling between the substituted aniline intermediate and (2-aminothiazol-4-yl)acetic acid. This is often achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). allfordrugs.comchemicalbook.com More recent methods have explored the use of pivaloyl chloride (PivCl) in a mixed anhydride (B1165640) approach to form a key amide intermediate, which has been shown to be efficient and scalable. acs.orgresearchgate.net
Optimization of Reaction Conditions
The optimization of reaction conditions is crucial for achieving high yields and purity.
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. For the coupling of (R)-mandelic acid with 4-nitrophenylethylamine, a biphasic solvent system of dichloromethane (B109758) (DCM) and water has been used to avoid side reactions. acs.org In other steps, solvents like isopropanol, methanol (B129727), and tetrahydrofuran (B95107) (THF) are commonly employed. newdrugapprovals.orggoogle.com For instance, the reduction of a nitro group can be carried out in methanol using palladium on carbon (Pd/C) as a catalyst. allfordrugs.comallfordrugs.com The final crystallization of Mirabegron can be performed using a mixture of ethanol (B145695) and water or 2-propanol and n-heptane to obtain specific polymorphic forms. newdrugapprovals.orgallfordrugs.com
Catalyst Selection and Ligand Design
The generation of the chiral β-amino alcohol core of this compound hinges on asymmetric synthesis, where the choice of catalyst and ligand is paramount for achieving high enantioselectivity. Methodologies analogous to those used for related phenethanolamines are applicable, with a focus on asymmetric hydrogenation and transfer hydrogenation of a prochiral ketone precursor.
Earth-abundant metal catalysts, particularly cobalt, have emerged as efficient options. Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones can produce chiral vicinal amino alcohols with high yields and enantiomeric excess (ee). These reactions often employ a combination of a cobalt salt (e.g., cobalt acetate) and a chiral ligand, such as Ph-BPE. The mechanism may involve an amino-group-assisted coordination strategy, enhancing both reactivity and selectivity.
Rhodium(III) complexes paired with chiral diamine ligands are also highly effective for the asymmetric transfer hydrogenation of aryl ketones, including those with unprotected hydroxyl groups. These systems can achieve excellent yields and enantioselectivity, demonstrating broad functional group compatibility. The ability to access either diastereomer of the product by selecting the corresponding enantiomer of the catalyst is a significant advantage. researchgate.net
Palladium catalysis is crucial for regioselective C-H functionalization, a modern approach to constructing the meta-substituted aromatic core. rsc.org For these transformations, the ligand, often an amino acid derivative like Ac-Gly-OH, plays a critical role in directing the catalyst to the desired meta-position of the phenylethylamine derivative. rsc.org
Below is a table summarizing potential catalyst systems for the synthesis of this compound precursors.
| Catalyst System | Ligand | Reaction Type | Application | Reference |
| Cobalt Acetate (B1210297) | Chiral Ph-BPE | Asymmetric Hydrogenation | Synthesis of chiral 1,2-diols | |
| Rh(III) Complex | Chiral Diamine | Asymmetric Transfer Hydrogenation | Asymmetric reduction of aryl ketones | researchgate.net |
| Palladium(II) Acetate | Ac-Gly-OH | C-H Olefination | Regioselective meta-functionalization | rsc.org |
| Dibutyltin Oxide (Bu₂SnO) | N/A | Regioselective Sulfonylation | Selective functionalization of diols |
Stereoselective Synthesis Approaches
Achieving the desired (R)-configuration of the stereogenic center in this compound is a critical challenge addressed through several stereoselective strategies.
Chiral Pool Synthesis
This classical approach utilizes readily available enantiopure starting materials. For this compound, a viable strategy involves starting with (R)-styrene oxide or (R)-mandelic acid. In a typical sequence analogous to the synthesis of para-Mirabegron, (R)-styrene oxide would be subjected to a regioselective ring-opening reaction with a meta-substituted phenethylamine derivative, such as 2-(3-nitrophenyl)ethanamine. This directly installs the required stereocenter and the core backbone in a single step. Alternatively, (R)-mandelic acid can be condensed with the same meta-substituted phenethylamine, followed by a stereoselective reduction of the resulting amide to furnish the target amino alcohol.
Asymmetric Catalysis
Asymmetric catalysis offers a more flexible route by creating the chiral center from a prochiral substrate. A key strategy is the asymmetric hydrogenation or transfer hydrogenation of an α-amino ketone precursor. For instance, an α-bromo-3'-nitroacetophenone could be reacted with an amine, followed by catalytic asymmetric reduction of the ketone to establish the (R)-hydroxyl group.
Catalytic systems employing chiral ligands are essential for this approach. Chiral multidentate ligands, when complexed with metals like rhodium or cobalt, can exhibit high catalytic activity and stereoselectivity in the asymmetric hydrogenation of ketone intermediates, proving valuable for synthesizing precursors to compounds like this compound.
The following table illustrates representative transformations using asymmetric catalysis relevant to this compound synthesis.
| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| α-Amino Ketone | Cobalt/Chiral Phosphine | Chiral Vicinal Amino Alcohol | Up to 99% | |
| Aryl Ketone with free -OH | Rhodium/Chiral Diamine | Chiral Aryl Alcohol | 84% to >99% | researchgate.net |
Diastereoselective Transformations
When a molecule contains multiple stereocenters, controlling their relative configuration is achieved through diastereoselective reactions. In the context of this compound, which has one primary stereocenter, this approach becomes relevant when synthesizing more complex analogs or if intermediates possess temporary chiral auxiliaries. For example, the reduction of a chiral α-keto-oxazolidine derived from a meta-substituted precursor would proceed via a diastereoselective pathway, guided by the existing stereocenter of the auxiliary. Similarly, stereodivergent methods can be employed to access different diastereomers by tuning the catalyst and reaction conditions, which is particularly useful in creating a library of related compounds for structure-activity relationship studies. researchgate.net
Synthesis of Key Intermediates and Advanced Precursors
The assembly of this compound relies on the efficient synthesis of two key building blocks: the chiral amino alcohol core derived from a meta-substituted phenethylamine, and the 2-aminothiazole-4-acetic acid side chain.
A primary precursor is 2-(3-nitrophenyl)ethanamine or its derivatives. This can be synthesized from 3-nitrophenylacetonitrile (B14267) via reduction. This nitro intermediate is then coupled with a chiral synthon. For example, condensation with (R)-mandelic acid followed by reduction of both the amide and the nitro group yields the key intermediate, (R)-2-((3-aminophenyl)ethylamino)-1-phenylethanol .
An alternative route involves the reaction of 2-(3-nitrophenyl)ethanamine with (R)-styrene oxide. The resulting amino alcohol, (R)-2-[[2-(3-nitrophenyl)ethyl]amino]-1-phenylethanol, can then be reduced to the corresponding aniline.
The final step is the amidation of this key aniline intermediate with 2-aminothiazole-4-acetic acid . This condensation is typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt). google.com An efficient alternative uses pivaloyl chloride (PivCl) to form a mixed anhydride, which then reacts with the amine under mild conditions.
Regioselective Functionalization and Modification
Achieving the specific meta-substitution pattern of the phenethylamine core is a central challenge that can be addressed through modern regioselective functionalization techniques.
A powerful strategy involves the palladium(II)-catalyzed meta-C–H functionalization of phenylethylamine derivatives. rsc.org By employing a specialized directing group, such as a 2-cyanobenzoyl group, it is possible to direct C-H olefination to the meta-position with high selectivity. rsc.org This method allows for the direct installation of functional groups onto the aromatic ring at a late stage, offering a streamlined path to meta-substituted precursors. rsc.orgrsc.org
Another approach is the regioselective hydroarylation of vinyl amine derivatives with appropriately substituted aryl halides. This method, which can be promoted by organic photoredox catalysts, allows for the formation of the arylethylamine skeleton with complete regiocontrol from stable starting materials. nih.govacs.org
The regioselective ring-opening of 2-aryl-N-sulfonyl aziridines with nucleophiles also provides a pathway to phenethylamine analogs. researchgate.net The reaction of an aziridine (B145994) with a suitable aromatic nucleophile, catalyzed by a Lewis or Brønsted acid, can proceed with high regioselectivity to yield the desired backbone structure. researchgate.net These advanced methods provide versatile and efficient alternatives to classical synthesis routes that rely on pre-functionalized starting materials.
Strategies for Ortho-, Meta-, and Para-Substitution Control
The core challenge in synthesizing a specific constitutional isomer like this compound lies in the regioselective construction of the substituted phenyl ring. The primary strategy involves the use of a starting material with the desired meta-substitution pattern. In the case of Mirabegron, the synthesis frequently employs (R)-styrene oxide and a para-substituted phenylethylamine derivative, such as 4-nitrophenethylamine. acs.orgnewdrugapprovals.org
To synthesize this compound, the synthetic route would be adapted to start with a meta-substituted phenylethylamine. The logical precursor would be 3-nitrophenethylamine . The synthesis would follow analogous steps to the para-isomer's synthesis, including the condensation with an appropriate chiral phenylglycinol derivative, reduction of the nitro group to an amine, and final amidation with 2-aminothiazol-4-acetic acid.
Control over the substitution pattern is therefore dictated by the choice of the initial building block. The presence of ortho- and para-isomers in the final product would be considered process-related impurities, arising from any isomeric impurities present in the 3-nitrophenethylamine starting material. researchgate.net A known impurity in the synthesis of the commercial drug is ortho-Mirabegron, highlighting the importance of sourcing isomerically pure starting materials.
Table 1: Key Starting Materials for Mirabegron Isomer Synthesis
| Target Isomer | Key Starting Material |
|---|---|
| para-Mirabegron | 4-Nitrophenethylamine |
| This compound | 3-Nitrophenethylamine |
Derivatization of the Thiazole (B1198619) Moiety
The 2-aminothiazole (B372263) ring is a crucial pharmacophore in many biologically active compounds and offers multiple sites for derivatization. nih.govresearchgate.net In the context of this compound, modifications to this moiety could explore its role in receptor binding and activity. Research on related thiazole-containing compounds provides a framework for potential derivatization strategies. nih.gov
Key derivatization points include:
Position 2 (Amino Group): The primary amino group can be acylated, alkylated, or converted to other functional groups to probe the electronic and steric requirements at this position.
Position 5: This position on the thiazole ring can be substituted. For instance, introducing small alkyl or halogen groups could influence the molecule's electronic properties and binding interactions.
Ring Substitution: Replacement of the thiazole ring with other heterocyclic systems, such as oxazoles or imidazoles, represents a more profound modification to explore alternative isosteres.
Studies on similar structures have shown that even minor substitutions on the thiazole ring, such as the addition of a pyridyl moiety or lipophilic groups, can significantly affect biological activity. nih.gov
Modifications of the Phenylethylamine Linker
Potential modifications applicable to this compound include:
Chain Length: The ethyl linker could be shortened or lengthened to alter the distance between the two aromatic rings, potentially affecting receptor fit.
Conformational Restriction: Introducing rigidity into the linker, for example through cyclopropanation or the incorporation of double or triple bonds, could lock the molecule into a more active conformation.
Substitution on the Chain: Adding substituents, such as methyl groups, to the ethylene (B1197577) chain could influence metabolic stability and receptor interaction.
Alterations of the Acetamide (B32628) Side Chain
The acetamide group is formed by coupling the aniline moiety with 2-aminothiazol-4-acetic acid. google.com Altering this side chain offers a direct route to novel analogues.
Table 2: Potential Modifications of the Acetamide Side Chain
| Modification Type | Strategy | Potential Impact |
|---|---|---|
| Acid Component | Replace 2-aminothiazol-4-acetic acid with other substituted acetic acids (e.g., different heterocycles, substituted phenylacetic acids). | Modulate binding affinity and selectivity. |
| Amide Bond | Replace the amide with bioisosteres such as a sulfonamide, reverse amide, or ester. | Alter chemical stability and hydrogen bonding capacity. |
| Methylene (B1212753) Spacer | Remove or extend the methylene group between the thiazole and the carbonyl. | Change the spatial orientation of the thiazole ring relative to the core. |
Yield Optimization and Process Scalability Considerations
The efficient synthesis of this compound on a larger scale would require careful optimization of reaction conditions, drawing from the extensive process development work performed for para-Mirabegron. researchgate.netacs.orgresearchgate.net A key step that has received significant attention is the amidation of the mandelic acid derivative with the corresponding phenylethylamine.
One highly efficient method developed for the para-isomer involves using a mixed anhydride approach with pivaloyl chloride (PivCl) instead of common coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt). acs.orgacs.orgresearchgate.net This method was shown to produce the desired amide intermediate in high yield (91.5–92.3%) and purity (>99.0%) under mild conditions. acs.orgacs.org Another approach utilized trimethyl borate, which selectively mediates the amidation without affecting the chiral center's stereochemistry, achieving yields of 85-87%. nih.gov
For scalability, avoiding chromatographic purifications is crucial. google.com Process optimization would focus on developing reaction conditions that minimize side-product formation and allow for purification via crystallization. For instance, using a biphasic solvent system was found to prevent a side reaction caused by triethylamine (B128534) hydrochloride, simplifying the process. acs.orgresearchgate.net
Analysis of Synthetic Impurities and By-products
A robust analytical framework is essential to control the quality of synthesized this compound. The impurity profile is expected to be analogous to that of para-Mirabegron, with specific positional isomers.
Table 3: Expected Impurities in the Synthesis of this compound
| Impurity Class | Specific Examples | Origin |
|---|---|---|
| Positional Isomers | ortho-Mirabegron, para-Mirabegron | Impurities in the 3-nitrophenethylamine starting material. |
| Chiral Impurities | (S)-meta-Mirabegron | Use of L-mandelic acid or racemization during synthesis. researchgate.netgoldncloudpublications.com |
| Process-Related Impurities | Dehydroxy-meta-Mirabegron | Over-reduction during synthesis steps. |
| N-alkylated by-products | Reaction of the product's amine functionalities with electrophilic intermediates. newdrugapprovals.orgresearchgate.net | |
| Degradation Products | N-formyl-meta-Mirabegron | Reaction with formic acid impurities in excipients or solvents. researchgate.net |
The synthesis starting from (R)-styrene oxide is known to potentially yield multiple by-products, leading to low yields if not optimized. google.com The analysis and control of these impurities, particularly the enantiomeric purity, would be critical for any future development of this compound. goldncloudpublications.com
Structural Elucidation and Analytical Methodologies for Meta Mirabegron
Spectroscopic Characterization Techniques
The definitive structure of meta-Mirabegron is established through the synergistic use of powerful spectroscopic techniques. NMR spectroscopy provides profound insights into the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and elemental composition, and offers a detailed view of the molecule's fragmentation behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, supported by two-dimensional (2D) NMR experiments, is essential for an unambiguous structural confirmation.
Detailed analysis of the ¹H NMR spectrum of this compound allows for the assignment of each proton within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. The coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons.
Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, with its chemical shift corresponding to its hybridization and chemical environment. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the molecular puzzle. COSY experiments establish proton-proton correlations, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively.
While specific, publicly available peer-reviewed data for the complete NMR spectral assignment of this compound is scarce, the expected chemical shifts can be inferred based on the principles of NMR spectroscopy and comparison with the known spectra of Mirabegron (B1684304) and related substituted aromatic compounds. The key differentiating feature in the spectra of this compound compared to Mirabegron would be the substitution pattern on the phenylethylamino portion of the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~170 |
| 2 | ~6.8 | ~115 |
| 3 | - | ~150 |
| 4 | - | ~120 |
| 5 | ~7.0 | ~118 |
| 6 | ~8.5 (NH) | - |
| 7 | ~3.5 | ~50 |
| 8 | ~3.0 | ~60 |
| 9 | ~4.8 | ~75 |
| 10 | ~5.0 (OH) | - |
| 11 | - | ~140 |
| 12/16 | ~7.3 | ~126 |
| 13/15 | ~7.4 | ~129 |
| 14 | ~7.3 | ~128 |
| 17 | ~2.9 | ~35 |
| 18 | ~3.6 | ~50 |
| 19 | - | ~125 |
| 20 | ~6.9 | ~115 |
| 21 | ~7.1 | ~130 |
| 22 | ~6.8 | ~120 |
| 23 | ~4.5 (NH₂) | - |
| 24 | - | ~145 |
Note: The data in this table is predicted and for illustrative purposes. Actual experimental values may vary.
Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can provide valuable information regarding the spatial proximity of protons, which is crucial for determining the preferred conformation of this compound in solution. The flexible ethylamino linker allows for multiple conformations, and understanding the predominant conformer can be important for comprehending its chemical properties.
¹H, ¹³C, and Two-Dimensional NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound (C₂₁H₂₄N₄O₂S), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 397.1693 | Data not publicly available |
| [M+Na]⁺ | 419.1512 | Data not publicly available |
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (such as the [M+H]⁺ ion of this compound) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers. The fragmentation of this compound would be expected to yield characteristic fragments corresponding to the thiazoleacetic acid amide and the meta-substituted phenylethylamino side chain. Analysis of these fragments provides definitive evidence for the connectivity of the molecule and the substitution pattern on the aromatic ring, clearly distinguishing it from its para- and ortho-isomers.
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation of organic molecules. Based on the structure of this compound, characteristic spectroscopic data can be anticipated. The UV spectrum is expected to arise from the electronic transitions within its chromophoric systems, namely the phenyl and aminothiazole rings.
While these techniques are standard for characterizing impurities, specific, detailed IR and UV-Vis spectral data for isolated this compound are not widely available in peer-reviewed scientific literature. The characterization data for impurities are often held within internal documentation or patents. For comparison, studies on the parent compound, Mirabegron, show a maximum UV absorbance (λmax) at approximately 247-251 nm, which is a useful starting point for developing detection methods for its isomers. ajphr.comresearchgate.net
Chromatographic Purity and Isomeric Separation Methods
Chromatographic techniques are indispensable for assessing the purity of pharmaceutical compounds and for separating closely related isomers. High-Performance Liquid Chromatography (HPLC) is the most prevalent method for analyzing Mirabegron and its impurities, including positional isomers like this compound.
The development of a robust HPLC method is essential for accurately quantifying the levels of this compound in the active pharmaceutical ingredient. The primary goal is to achieve sufficient resolution between the main Mirabegron peak and the peaks of all related impurities.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Mirabegron and its related substances. The optimization of the stationary and mobile phases is crucial for achieving effective separation.
Stationary Phase: C18 (octadecylsilane) columns are frequently employed due to their hydrophobicity, which provides good retention and separation for moderately polar compounds like Mirabegron and its isomers. ajphr.com Column dimensions are typically in the range of 250 mm in length and 4.6 mm in internal diameter, with a particle size of 5 µm, providing a balance of efficiency and backpressure. ajphr.com
Mobile Phase: A gradient elution is often necessary to separate a range of impurities with different polarities. Mobile phases typically consist of an aqueous buffer and an organic modifier.
Aqueous Buffer: Buffers such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate (B84403) are used to control the pH. A pH of around 4.5 is common, which ensures that the amine functionalities are protonated, leading to consistent retention times and good peak shapes. ajphr.com
Organic Modifier: Methanol (B129727) and acetonitrile (B52724) are the most common organic solvents used. A gradient program might start with a higher proportion of the aqueous buffer and gradually increase the organic modifier concentration to elute more strongly retained components. ajphr.com
Detection: UV detection is standard, with wavelengths typically set between 247 nm and 251 nm, where the key chromophores of the molecule exhibit strong absorbance. ajphr.comresearchgate.net
Table 1: Examples of RP-HPLC Conditions for Mirabegron Impurity Profiling
| Stationary Phase | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|
| Puratis Eximius, C18 (250 mm x 4.6 mm, 5µm) | A: 20 mM Ammonium acetate (pH 4.5) B: Methanol (Gradient) | 247 nm | ajphr.com |
| Waters X-Bridge C18 (150 mm x 4.6 mm, 3.5µm) | pH 2.0 buffer (perchloric acid, triethylamine (B128534), sodium hydroxide) and acetonitrile (80:20 v/v) | 247 nm | researchgate.net |
It is important to distinguish between positional isomers and enantiomers. This compound is a positional isomer of Mirabegron. In contrast, (S)-Mirabegron is the enantiomer (a mirror-image stereoisomer) of the active (R)-Mirabegron. While standard RP-HPLC can separate positional isomers, it cannot distinguish between enantiomers. For this, chiral chromatography is required.
The assessment of enantiomeric purity is a critical quality control step for Mirabegron. Chiral HPLC methods have been developed to separate (R)-Mirabegron from its (S)-enantiomer impurity. google.comnih.gov
Stationary Phase: Chiral stationary phases (CSPs) are necessary for enantioseparation. Polysaccharide-based columns, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, are highly effective. The Chiralpak AY-H, which contains amylose tris-(5-chloro-2-methylphenylcarbamate), and cyclodextrin-based columns have demonstrated successful separation of Mirabegron enantiomers. nih.govoup.com
Mobile Phase: Normal-phase chromatography using eluents like n-hexane, ethanol (B145695), and an amine modifier (e.g., diethylamine, DEA) is often employed. oup.com The amine is added to improve the peak shape of the basic analytes. Reversed-phase and polar organic modes have also been successfully developed. nih.gov
Table 2: Examples of Chiral HPLC Conditions for Mirabegron Enantiomer Separation
| Stationary Phase | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|
| Chiralpak AY-H (250 x 4.6 mm, 5µm) | n-hexane:ethanol:DEA (55:45:0.1, v/v/v) | 254 nm | oup.com |
| Chiral CD-Ph (phenylcarbamate-β-cyclodextrin) | Methanol:Water:DEA (90:10:0.1, v/v/v) | Not Specified | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to its high molecular weight (396.51 g/mol ) and consequently low volatility, this compound is not amenable to direct analysis by GC-MS without derivatization. pharmaffiliates.com This technique is more commonly applied in the context of pharmaceutical manufacturing to identify and quantify volatile impurities such as residual solvents or potential low-molecular-weight reactants and byproducts. sigmaaldrich.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development
Stationary Phase and Mobile Phase Optimization
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive analytical method for determining the absolute three-dimensional structure of a crystalline solid, including its stereochemistry and conformation. This technique provides unambiguous proof of the atomic connectivity and spatial arrangement of atoms in a molecule.
While the crystal structure of the parent compound Mirabegron has been determined using techniques like Microcrystal Electron Diffraction (MicroED), there is no publicly available X-ray crystallography data for the isolated this compound isomer. nih.gov Obtaining such data would require the synthesis and crystallization of pure this compound to produce a single crystal of sufficient quality for diffraction analysis. Such a study would definitively confirm its structure as the meta-substituted positional isomer and reveal its solid-state conformation and packing arrangement.
Computational and Theoretical Investigations of Meta Mirabegron
Quantum Chemical Calculations
Quantum chemical calculations are performed to model the electronic structure and intrinsic properties of a molecule from first principles. For a compound like meta-Mirabegron, Density Functional Theory (DFT) is a common and powerful method employed for this purpose.
An analysis of this compound's electronic structure would reveal the distribution of electrons within the molecule. Key outputs of this analysis are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, whereas a small gap implies the molecule is more reactive. For this compound, these calculations would identify which parts of the molecule, such as the aniline (B41778) or thiazole (B1198619) rings, are most likely to be involved in electronic interactions.
A data table in a study on this topic would typically present the following information:
Table 1: Example of Calculated Electronic Properties
| Property | Description | Typical Unit |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | eV |
Note: The values in such a table would be generated by specific DFT calculations (e.g., using a functional like B3LYP with a basis set like 6-31G).*
Quantum chemistry methods can predict spectroscopic data, which is invaluable for identifying and characterizing the compound in a laboratory setting. Time-dependent DFT (TD-DFT) can be used to calculate the UV-visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions. Furthermore, calculations can predict the chemical shifts for ¹H and ¹³C NMR spectroscopy and the vibrational frequencies for infrared (IR) spectroscopy. Comparing these theoretical spectra to experimental results helps confirm the molecular structure of synthesized this compound.
Molecules with rotatable single bonds, like this compound, can exist in multiple three-dimensional shapes or conformations. A conformational landscape analysis involves calculating the potential energy of the molecule as key rotatable bonds are systematically rotated. This process identifies the most stable, low-energy conformers and the energy barriers required to transition between them. Understanding the preferred conformation is critical, as the specific 3D arrangement of atoms dictates how the molecule can interact with and fit into a biological target's binding site. Studies on the parent compound, Mirabegron (B1684304), have shown it can adopt distinct conformers, a property that would be crucial to investigate for the meta-isomer. nih.govresearchgate.net
Prediction of Spectroscopic Properties
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of this compound in a simulated environment, such as in water or near a biological receptor.
While quantum methods can identify static low-energy conformations, MD simulations explore how the molecule samples these conformations in a dynamic system. By simulating the molecule for nanoseconds or longer, researchers can observe its flexibility and the stability of different conformations in a solvated state. The root-mean-square deviation (RMSD) is often calculated to measure how much the molecule's structure deviates from its initial state over time, indicating the stability of its fold.
The primary goal of many computational studies is to understand how a ligand like this compound might interact with a protein target. MD simulations are a key tool for this. After an initial pose is predicted using molecular docking, an MD simulation is run on the ligand-protein complex. This simulation reveals the stability of the binding pose and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain it. mdpi.comresearchgate.net The simulation can show how the ligand and protein adjust their conformations to achieve an optimal fit and can be used to calculate binding free energies, which estimate the ligand's binding affinity.
A typical data table from such a simulation would list the key amino acid residues in the protein's binding pocket that form significant interactions with the ligand.
Table 2: Example of Ligand-Target Interaction Analysis
| Protein Residue | Interaction Type with Ligand |
|---|---|
| Aspartic Acid (Asp) | Hydrogen Bond, Ionic Interaction |
| Serine (Ser) | Hydrogen Bond |
| Phenylalanine (Phe) | Pi-Pi Stacking, Hydrophobic |
Note: The specific residues and interaction types would be identified from the analysis of the MD simulation trajectory.
Conformational Sampling and Stability
Molecular Docking and Binding Affinity Prediction of this compound
Molecular docking simulations are powerful computational tools used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For a hypothetical compound like this compound, these simulations can provide valuable insights into its potential as a β3-adrenergic receptor agonist.
Identification of Potential Molecular Targets
The primary molecular target for Mirabegron is the β3-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family. Given the structural similarity, it is highly probable that the principal molecular target for this compound would also be the β3-adrenergic receptor. Computational screening against a panel of related adrenergic receptors (β1, β2, α1, α2) could be performed to predict its selectivity profile. It is hypothesized that, like Mirabegron, this compound would exhibit greater selectivity for the β3 receptor over β1 and β2, a key feature for its therapeutic effect in overactive bladder treatment.
Analysis of Ligand-Receptor Interactions (e.g., Beta-3 Adrenergic Receptor Homology Models)
In the absence of a crystal structure for the β3-adrenergic receptor with this compound, homology modeling is a crucial technique. A homology model of the human β3-adrenergic receptor can be constructed using the crystal structures of related GPCRs, such as the β1 and β2 adrenergic receptors or the turkey β1-adrenergic receptor, as templates.
Subsequent docking of this compound into the binding site of the β3-adrenergic receptor homology model would likely reveal key interactions. It is anticipated that the core pharmacophoric features of Mirabegron would be conserved. These include hydrogen bonds between the ligand's ethanolamine (B43304) moiety and key residues in the receptor's binding pocket, such as Aspartate and Serine residues. Aromatic interactions, including π-π stacking and cation-π interactions, between the phenyl rings of this compound and aromatic residues like Phenylalanine and Tyrosine in the receptor are also expected to play a significant role in binding.
Comparison with Mirabegron Binding Modes
A direct comparison of the predicted binding modes of Mirabegron and this compound would be instrumental in understanding any potential differences in their activity. While both are expected to occupy the same general binding pocket, the altered substitution pattern in this compound could lead to:
Different Hydrogen Bonding Networks: The change in substituent position might favor or preclude certain hydrogen bonds with receptor residues.
Modified Aromatic Interactions: The orientation of the phenyl ring would be different, potentially affecting the strength and nature of π-π stacking interactions.
Steric Considerations: The meta position might introduce steric clashes with certain residues that are not present with the para isomer, or it could lead to a more favorable fit.
These subtle differences in binding mode are hypothesized to translate into variations in binding affinity and functional activity.
Table 1: Predicted Interacting Residues in the β3-Adrenergic Receptor Binding Site
| Interaction Type | Mirabegron | meta-Mirabegron (Hypothetical) |
|---|---|---|
| Hydrogen Bonding | Asp117, Ser205, Ser208 | Asp117, Ser205, Tyr336 |
| Aromatic (π-π) | Phe198, Phe291 | Phe198, Trp109 |
| Hydrophobic | Val121, Trp109, Ile333 | Val121, Phe291, Ile333 |
Note: The residues listed for this compound are illustrative and based on theoretical modeling.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. Developing a QSAR model for a series of compounds including this compound could help in predicting its activity and in designing more potent and selective analogues.
Development of Predictive Models for Molecular Activity
To develop a QSAR model, a dataset of structurally related compounds with their corresponding biological activities (e.g., EC50 values for β3-adrenergic receptor agonism) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:
1D: Molecular weight, atom counts
2D: Topological indices, molecular connectivity indices
3D: van der Waals volume, surface area, dipole moment
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) would then be used to build a model that correlates the descriptors with the activity. A robust QSAR model would be validated using internal and external validation techniques to ensure its predictive power.
Identification of Key Structural Descriptors
The analysis of a validated QSAR model would allow for the identification of key structural descriptors that have a significant impact on the biological activity. For a compound like this compound, it is hypothesized that the following descriptors could be important:
Topological Descriptors: The change in the substitution pattern from para to meta would alter topological indices, which could be correlated with activity.
Electronic Descriptors: The electronic properties of the substituted phenyl ring, such as the partial charges on atoms and the electrostatic potential, would be critical. The meta position would influence the electron distribution differently than the para position.
Steric Descriptors: Molar refractivity (MR) and other steric parameters would be important in describing how the shape of the molecule influences its fit within the receptor binding site.
Table 2: Key Structural Descriptors and Their Potential Impact on Activity
| Descriptor Class | Specific Descriptor (Example) | Hypothesized Impact of meta-Substitution |
|---|---|---|
| Electronic | Dipole Moment | Altered dipole moment affecting long-range interactions with the receptor. |
| Steric | Molar Refractivity (MR) | Change in MR value for the substituted ring, potentially affecting binding pocket occupancy. |
| Topological | Kier Shape Indices (κ) | Modification of molecular shape, which could influence receptor fit and selectivity. |
Note: The impacts described are theoretical and would require experimental validation.
Computational Assessment of Chemical Reactivity and Stability
Computational studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), are essential for predicting the chemical behavior of molecules. wavefun.com While direct and extensive computational research on this compound is not widely published, valuable insights into its reactivity and stability can be derived from theoretical investigations of its key precursors and structural analogs.
A pivotal study combined High-Pressure Liquid Chromatography (HPLC) with computational analysis to investigate the precursors of Mirabegron, specifically para-nitrophenylethylamine (4-NPA), and its positional isomers, including the meta-substituted precursor (3-nitrophenylethylamine or 3-NPA) from which this compound would be synthesized. tandfonline.com This analysis provides a strong theoretical foundation for understanding the influence of the substituent's position on the electronic properties and, consequently, the reactivity and stability of the final molecule.
Quantum chemical descriptors were calculated for the isomers to quantify these properties. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger energy gap implies lower reactivity and higher kinetic stability.
The findings showed a clear trend in electrophilicity and electron-accepting characteristics among the isomers. The trend follows the order: 2-PEA (phenylethylamine, the non-nitrated analog) < 2-NPA (ortho-isomer) < 3-NPA (meta-isomer) < 4-NPA (para-isomer). tandfonline.com This progression highlights that the para-substituted precursor, which leads to Mirabegron, possesses the highest reactivity and electron-accepting capacity among the nitrated isomers. tandfonline.com Consequently, the meta-isomer (3-NPA), the precursor to this compound, is predicted to be less reactive than its para-counterpart.
The calculated quantum chemical parameters from the study are summarized in the tables below.
Table 1: Calculated Quantum Chemical Parameters for Nitrophenylethylamine Isomers
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-PEA | -5.79 | -0.65 | 5.14 |
| 2-NPA | -6.65 | -2.62 | 4.03 |
| 3-NPA | -6.74 | -2.71 | 4.03 |
| 4-NPA | -6.77 | -2.85 | 3.92 |
Data sourced from computational studies on Mirabegron precursors. tandfonline.com
Further global reactivity descriptors provide a more detailed picture of the chemical behavior of these precursors.
Table 2: Global Reactivity Descriptors for Nitrophenylethylamine Isomers
| Compound | Ionization Potential (I) | Electron Affinity (A) | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity Index (ω) |
|---|---|---|---|---|---|---|
| 2-PEA | 5.79 | 0.65 | 3.22 | 2.57 | 0.20 | 2.02 |
| 2-NPA | 6.65 | 2.62 | 4.64 | 2.02 | 0.25 | 5.32 |
| 3-NPA | 6.74 | 2.71 | 4.73 | 2.02 | 0.25 | 5.54 |
| 4-NPA | 6.77 | 2.85 | 4.81 | 1.96 | 0.26 | 5.91 |
Data sourced from computational studies on Mirabegron precursors. tandfonline.com
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Name |
|---|---|
| This compound | - |
| Mirabegron | 4-NPA derivative |
| 2-phenylethylamine | 2-PEA |
| 2-nitrophenylethylamine | 2-NPA |
| 3-nitrophenylethylamine | 3-NPA |
Molecular and Cellular Pharmacology of Meta Mirabegron Pre Clinical, in Vitro Focus
Receptor Binding Kinetics and Affinity Profiling of meta-Mirabegron (Theoretical)
The interaction of a ligand with its receptor is the foundational event of its pharmacological action. For this compound, all data in this section remains speculative due to the lack of experimental studies.
Radioligand Binding Assays for Beta-Adrenergic Receptors (β1, β2, β3)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. In the case of Mirabegron (B1684304), studies have demonstrated its high affinity for the β3-adrenergic receptor with significantly lower affinity for β1 and β2 receptors.
For the hypothetical this compound, it is plausible that its affinity for β-adrenergic receptors would be altered. The spatial arrangement of the acetamide (B32628) group is critical for optimal receptor fit. A shift to the meta position could disrupt key hydrogen bonding or hydrophobic interactions within the β3 receptor's binding pocket, potentially leading to a decrease in binding affinity (a higher Ki value). Conversely, the altered geometry might fortuitously enhance binding to β1 or β2 receptors, thereby reducing its selectivity.
Table 1: Hypothetical Radioligand Binding Affinities (Ki, nM) of this compound Compared to Mirabegron
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | β3-Adrenergic Receptor (Ki, nM) |
| Mirabegron (para) | ~380 | ~980 | ~2.5 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Data for Mirabegron is based on published literature. Data for this compound is purely speculative.
Competitive Binding Studies
Competitive binding assays would be essential to validate the findings from direct radioligand binding. These studies would involve incubating the receptor preparation with a known radiolabeled ligand and varying concentrations of unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined. This would allow for a comparison of its binding potency against standard β-adrenergic agonists and antagonists. Without experimental data, one can only surmise that the IC50 values for this compound at the β3 receptor would likely be higher than those of Mirabegron, reflecting a potentially lower affinity.
Kinetic Dissociation and Association Rate Constants
The kinetics of how a drug binds to and dissociates from its receptor (the 'on' rate, or k_on, and the 'off' rate, or k_off) provide a more dynamic picture of the interaction. For Mirabegron, a relatively slow dissociation from the β3 receptor contributes to its sustained duration of action. The structural change in this compound could influence these kinetic parameters. A less stable drug-receptor complex would likely result in a faster k_off, potentially leading to a shorter duration of action. Conversely, a different binding orientation might create new interactions that slow the dissociation rate.
Table 2: Hypothetical Kinetic Rate Constants for this compound
| Compound | Association Rate (k_on) | Dissociation Rate (k_off) |
| This compound | Data Not Available | Data Not Available |
Signaling Pathway Modulation in Cellular Systems by this compound (Theoretical)
The binding of an agonist to a G-protein coupled receptor like the β3-adrenergic receptor initiates a cascade of intracellular signaling events.
Cyclic Adenosine (B11128) Monophosphate (cAMP) Accumulation Assays
Activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). For Mirabegron, a potent agonist at the β3 receptor, this results in a robust increase in cAMP levels in cells expressing this receptor.
The efficacy of this compound as an agonist would be determined by its ability to induce cAMP accumulation. If its binding affinity is indeed lower, or if it fails to induce the necessary conformational change in the receptor, it would likely be a less potent and/or less efficacious agonist than Mirabegron. This would be reflected in a higher EC50 value (the concentration required to produce 50% of the maximal response) and a lower Emax (the maximum response) in cAMP accumulation assays.
Table 3: Hypothetical cAMP Accumulation Assay Results for this compound
| Compound | Cell System | Potency (EC50) | Efficacy (Emax) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Calcium Mobilization Assays
While the primary signaling pathway for β3-adrenergic receptors is through cAMP, some G-protein coupled receptors can also influence intracellular calcium levels. Calcium mobilization assays would be employed to investigate if this compound has any off-target effects on signaling pathways that involve changes in intracellular calcium concentrations. Given that Mirabegron's primary mechanism does not involve significant calcium mobilization, it would be hypothesized that this compound would also have minimal effects in this assay, unless the structural change leads to significant activity at other receptor types that do couple to calcium signaling.
Reporter Gene Assays for Receptor Activation
In functional cellular assays utilizing Chinese hamster ovary (CHO)-K1 cells expressing β1-adrenergic receptors, CHO cells expressing β2-adrenergic receptors, and human embryonic kidney (HEK) 293 cells expressing β3-adrenergic receptors, mirabegron demonstrated notable selectivity. nih.gov At a concentration of 10 µM, mirabegron exhibited 3% activity at β1-adrenergic receptors and 15% at β2-adrenergic receptors. nih.gov In contrast, its activity at β3-adrenergic receptors was 88% relative to the control, isoproterenol. nih.gov The half-maximal effective concentration (EC50) for mirabegron at β3-adrenergic receptors was determined to be 10.0 nM. nih.gov These findings highlight mirabegron's considerable selectivity for the β3-adrenergic receptor. nih.gov
Functional Assays in Isolated Tissue Preparations (Non-Human)
Detrusor Muscle Relaxation Studies (in vitro animal tissue)
In vitro studies on isolated rat detrusor muscle strips have demonstrated that mirabegron induces relaxation. tga.gov.audovepress.com This effect is attributed to the activation of β3-adrenoceptors, leading to an increase in cyclic adenosine monophosphate (cAMP) concentrations and subsequent muscle relaxation. dovepress.com The relaxant effect of mirabegron on rat bladder smooth muscle was not diminished by pretreatment with β1 and β2-adrenoceptor antagonists, further supporting the primary role of β3-adrenoceptors in this action. tga.gov.au
Mirabegron has also been shown to relax urethral smooth muscle in mice and rats through a dual mechanism involving β3-adrenoceptor activation and α1-adrenoceptor blockade. nih.gov In mouse urethral preparations, mirabegron-induced relaxation was partially inhibited by a selective β3-adrenoceptor antagonist but was not affected by β1- or β2-adrenoceptor antagonists. nih.gov
Contractility Studies in Smooth Muscle Tissues
Studies on isolated human ureteral tissues have shown that mirabegron can decrease the frequency and amplitude of spontaneous contractions in a concentration-dependent manner. researchgate.net A significant reduction in the frequency of these contractions was observed at concentrations ranging from 10⁻⁸ to 10⁻⁴.⁵ M. researchgate.net Similarly, the amplitude of spontaneous contractions was significantly decreased at concentrations between 10⁻⁷ and 10⁻⁴.⁵ M. researchgate.net In ureteral strips pre-contracted with 10 mM KCl, mirabegron also demonstrated a concentration-dependent reduction in both frequency and amplitude of contractions. researchgate.net
In rabbit prostate smooth muscle, mirabegron has been shown to relax phenylephrine-induced contractions. nih.gov Furthermore, in human prostate smooth muscle, mirabegron at concentrations of 1 and 10 μM reduced the maximal contractile response to phenylephrine (B352888), with the higher concentration also causing a rightward shift in the phenylephrine concentration-response curve, suggesting an antagonistic effect at α1-adrenoceptors at high concentrations. nih.gov
Enzyme Interaction and Inhibition Studies
Cytochrome P450 (CYP) Isozyme Inhibition/Induction Potential (e.g., CYP3A4, CYP2D6)
In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified mirabegron as a moderate and time-dependent inhibitor of CYP2D6 and a weak inhibitor of CYP3A. tga.gov.aueuropa.eutga.gov.aumims.commedicines.org.ukeuropa.eu The inhibitory concentration (IC50) value for CYP2D6 in human liver microsomes decreased from 13 μM to 4.3 μM after a 30-minute pre-incubation period, indicating time-dependent inhibition. tandfonline.comresearchgate.net This suggests that mirabegron may act as an irreversible or quasi-irreversible metabolism-dependent inhibitor of CYP2D6. tandfonline.com For CYP3A4, mirabegron is considered a weak inhibitor. tga.gov.aueuropa.eutga.gov.aumims.commedicines.org.ukeuropa.eu
Mirabegron is unlikely to cause clinically significant inhibition of other CYP isozymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1, as the IC50 values for these enzymes were greater than 100 μM. medicines.org.uktandfonline.comdrugsporphyria.netclinicaltrials.gov Additionally, in vitro studies with freshly isolated human hepatocytes showed that mirabegron did not induce CYP1A2 or CYP3A4 activity or their corresponding mRNA levels, suggesting it is not an inducer of these enzymes. medicines.org.uktandfonline.comclinicaltrials.gov
Table 1: In Vitro Inhibition of Human Cytochrome P450 (CYP) Isozymes by Mirabegron
| CYP Isozyme | Inhibition Potential | IC50 Value (Human Liver Microsomes) | Notes |
|---|---|---|---|
| CYP2D6 | Moderate, time-dependent | 13 μM (without pre-incubation), 4.3 μM (with 30-min pre-incubation) tandfonline.comresearchgate.net | May act as an irreversible or quasi-irreversible inhibitor. tandfonline.com |
| CYP3A4 | Weak | >100 μM tandfonline.com | |
| CYP1A2 | Unlikely at clinical concentrations | >100 μM tandfonline.com | No induction observed. medicines.org.uktandfonline.comclinicaltrials.gov |
| CYP2B6 | Unlikely at clinical concentrations | >100 μM tandfonline.com | |
| CYP2C8 | Unlikely at clinical concentrations | >100 μM tandfonline.com | |
| CYP2C9 | Unlikely at clinical concentrations | >100 μM tandfonline.com | |
| CYP2C19 | Unlikely at clinical concentrations | >100 μM tandfonline.com |
| CYP2E1 | Unlikely at clinical concentrations | >100 μM tandfonline.com | |
Data sourced from in vitro studies using human liver microsomes and recombinant enzymes.
Butyrylcholinesterase and UGT Interactions
Mirabegron is metabolized through multiple pathways, including hydrolysis by butyrylcholinesterase (BChE) and glucuronidation by uridine (B1682114) diphospho-glucuronosyltransferases (UGT). tga.gov.aueuropa.eutga.gov.aumims.commedicines.org.ukeuropa.eufda.gov In vitro studies have confirmed the involvement of BChE in the hydrolysis of mirabegron. ebi.ac.uk The hydrolysis was observed in human blood, plasma, and BChE solution, with similar Michaelis-Menten constant (Km) values of 13.4-15.2 μM across these matrices. ebi.ac.uk This process was not catalyzed by acetylcholinesterase or in human liver or intestinal microsomes. ebi.ac.uk
In addition to BChE, UGT enzymes are involved in the metabolism of mirabegron, leading to the formation of two major, pharmacologically inactive glucuronide metabolites. tga.gov.au The specific UGT isoenzymes identified as being involved in these conjugation reactions are UGT2B7, UGT1A3, and UGT1A8. drugbank.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isoproterenol |
| Phenylephrine |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| Uridine diphospho-glucuronosyltransferases (UGT) |
| Cytochrome P450 (CYP) |
| CYP1A2 |
| CYP2B6 |
| CYP2C8 |
| CYP2C9 |
| CYP2C19 |
| CYP2D6 |
| CYP2E1 |
| CYP3A4 |
| UGT1A3 |
| UGT1A8 |
Other Metabolizing Enzyme Systems
In addition to the primary cytochrome P450 enzymes (CYP3A4 and CYP2D6), the metabolism of Mirabegron involves other enzyme systems. astellas.comdrugbank.com In vitro studies have identified that Mirabegron is metabolized through multiple pathways, including amide hydrolysis and glucuronidation. researchgate.net
Key non-CYP enzymes involved in Mirabegron's metabolism include:
Butyrylcholinesterase (BChE): This esterase contributes to the hydrolysis of the amide bond in the Mirabegron molecule. drugbank.com
Uridine diphospho-glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of Mirabegron, a major metabolic pathway. Specific isoforms identified as being involved are UGT2B7, UGT1A3, and UGT1A8. drugbank.com
Alcohol Dehydrogenase (ADH): There is a possibility that alcohol dehydrogenase is also involved in the metabolism of Mirabegron. drugbank.com
In vitro experiments using human liver microsomes showed that sulfonylurea hypoglycemic agents, which are substrates for CYP2C9 and CYP3A4, did not impact the metabolism of Mirabegron. astellas.com
Cellular Uptake and Transport Mechanisms (in vitro cell models)
The movement of Mirabegron across cell membranes is mediated by various cellular transport proteins. In vitro studies have established that Mirabegron is a substrate for several influx and efflux transporters. astellas.com
Substrate Identification: Studies using Caco-2 cell monolayers, a model for the intestinal barrier, demonstrated that Mirabegron is transported by P-gp. researchgate.netacs.org The transport was observed to be time- and concentration-dependent. acs.org The dose-dependent increase in the oral bioavailability of Mirabegron may be related to the saturation of intestinal P-gp at higher concentrations. researchgate.net
Inhibitory Potential: Mirabegron is considered a weak inhibitor of P-gp. nih.gov Co-administration with a potent P-gp inhibitor like ketoconazole (B1673606) resulted in increased exposure to Mirabegron. astellas.com
Table 1: In Vitro P-gp Interaction with Mirabegron
| Parameter | Model System | Finding | Reference |
|---|---|---|---|
| P-gp Substrate Status | P-gp-expressing cells | Time- and concentration-dependent transport observed. | acs.org |
| Apparent Km Value | P-gp-expressing cells | 294 µM | acs.org |
| Inhibitor Status | In vitro assays | Weak inhibitor | nih.gov |
Mirabegron interacts with organic cation transporters (OCTs), which are influx transporters involved in the uptake of compounds into cells, particularly in the liver and kidney. astellas.comnih.gov
Substrate and Inhibitor Status: In vitro data indicate that Mirabegron is a substrate for OCT1, OCT2, and OCT3. astellas.com Furthermore, Mirabegron has been identified as an inhibitor of OCTs. nih.gov
Clinical Relevance Assessment: Despite being an in vitro inhibitor, Mirabegron is predicted not to cause clinically significant inhibition of drug transport mediated by OCTs. astellas.com For instance, when co-administered with metformin, a known OCT substrate, Mirabegron did not affect metformin's pharmacokinetics, although plasma levels of Mirabegron were reduced. nih.gov
Table 2: Summary of Mirabegron Interactions with Cellular Transporters (In Vitro)
| Transporter | Type | Interaction | Finding/Km Value | Reference |
|---|---|---|---|---|
| P-glycoprotein (P-gp) | Efflux | Substrate, Weak Inhibitor | Km = 294 µM | acs.orgnih.gov |
| Organic Cation Transporter 1 (OCT1) | Influx | Substrate | Identified as a substrate | astellas.com |
| Organic Cation Transporter 2 (OCT2) | Influx | Substrate | Identified as a substrate | astellas.com |
| Organic Cation Transporter 3 (OCT3) | Influx | Substrate | Identified as a substrate | astellas.com |
| Organic Anion Transporting Polypeptide 1A2 (OATP1A2) | Influx | Substrate | Km = 8.59 µM | researchgate.netacs.org |
| Breast Cancer Resistance Protein (BCRP) | Efflux | Not a substrate | No clear mediated uptake observed | acs.org |
| Multidrug Resistance-Associated Protein 2 (MRP2) | Efflux | Not a substrate | No clear mediated uptake observed | acs.org |
Structure Activity Relationship Sar Analysis of Meta Mirabegron and Analogs
Comparative Analysis with Mirabegron (B1684304) and Other Isomers
The spatial arrangement of substituents on the phenylethanolamine core of β3-AR agonists is a critical determinant of their pharmacological profile. While direct experimental data on "meta-Mirabegron" is not available in the public domain, a comparative analysis based on the established principles of SAR for this class of compounds allows for insightful predictions.
Influence of Positional Isomerism on Receptor Selectivity
The selectivity of a ligand for a particular receptor subtype is governed by the specific interactions it forms within the receptor's binding pocket. For β-adrenergic receptors, which share a high degree of homology, achieving subtype selectivity is a significant challenge. uobaghdad.edu.iq
In the case of Mirabegron, the para-substitution of the phenylacetamide moiety on the phenylethanolamine scaffold is a key feature. This places the extended acetamide (B32628) group in a position that is favorable for interaction with specific residues in the β3-AR binding pocket, contributing to its selectivity over β1- and β2-ARs. For some classes of phenethylamine-based ligands, moving a substituent from the para to the meta or ortho position has been shown to enhance activity at certain receptors. mdpi.com
A hypothetical shift of the entire phenylacetamide group to the meta position, creating "this compound," would significantly alter the molecule's three-dimensional shape and its presentation to the receptor. This would likely disrupt the optimal binding interactions observed with the para-isomer, potentially leading to a decrease in selectivity for the β3-AR. The precise nature of these changes would depend on the conformational flexibility of the meta-isomer and its ability to adopt a favorable orientation within the binding pocket.
Impact on Agonist Potency and Efficacy
The potency and efficacy of a β3-AR agonist are intrinsically linked to its ability to bind to the receptor and induce the conformational changes necessary for signal transduction. The para-substitution in Mirabegron allows for an optimal orientation of the key pharmacophoric elements.
Moving the phenylacetamide substituent to the meta position would likely have a detrimental effect on agonist potency. General SAR principles for β-adrenergic agonists indicate that the nature and position of substituents on the aromatic ring are crucial for activity. oup.comnih.gov While meta-substitution can be favorable in some adrenergic ligand series, the specific, extended nature of the phenylacetamide group in Mirabegron suggests that the para-position is likely optimal for achieving high potency at the β3-AR. Any deviation from this arrangement would likely lead to a weaker interaction with the receptor, resulting in lower potency.
The following table provides a comparison of the potency and selectivity of Mirabegron with another clinically approved β3-AR agonist, Vibegron, highlighting the impact of different structural features on their pharmacological profiles.
| Compound | β3-AR EC50 (nM) | β1-AR Activity | β2-AR Activity | β3-AR Selectivity vs β1/β2 |
| Mirabegron | 10.0 | Low | Some | High |
| Vibegron | 2.13 | No measurable | Low | Very High |
| This table is generated based on available data for illustrative purposes and direct head-to-head comparative values may vary between studies. |
Identification of Pharmacophoric Features for Beta-3 Agonism
The essential pharmacophoric features for selective β3-AR agonism, as exemplified by Mirabegron and its analogs, can be summarized as follows:
A (R)-phenylethanolamine core: The stereochemistry at the benzylic hydroxyl group is crucial, with the (R)-enantiomer being the active form. goldncloudpublications.comarchive.org The hydroxyl group and the secondary amine are essential for forming key hydrogen bond interactions with conserved residues in the β-adrenergic receptor binding pocket.
A protonated secondary amine: This feature is critical for the initial ionic interaction with a conserved aspartate residue in transmembrane domain 3 (TM3) of the receptor.
A substituted aromatic ring: The nature and position of the substituents on the phenyl ring of the phenylethanolamine moiety are major determinants of selectivity and potency.
An extended lipophilic moiety: In Mirabegron, the para-substituted phenylacetamide group serves as this extended moiety, which is believed to interact with a more variable region of the binding pocket, contributing to subtype selectivity. humanjournals.com
Exploration of Substituent Effects on Molecular Interactions
The substituents on the aromatic rings of Mirabegron play a crucial role in its interaction with the β3-AR.
The (R)-2-hydroxy-2-phenylethylaminoethyl chain: As the core pharmacophore, this chain ensures the fundamental interactions with the conserved binding site residues of the β-adrenergic receptor family.
Rational Design of Novel Mirabegron Derivatives based on SAR
The SAR insights gained from Mirabegron and other β3-AR agonists can guide the rational design of novel derivatives with improved properties.
Modification of the Thiazole (B1198619) Ring: Replacing the thiazole ring with other heterocycles could modulate potency and selectivity. The goal would be to identify groups that can form more favorable interactions with the receptor.
Alteration of the Linker: The length and flexibility of the acetamide linker can be modified to optimize the positioning of the terminal aromatic group. This could involve introducing conformational constraints to lock the molecule in a more active conformation.
Substitution on the Phenyl Rings: Systematic substitution on both the phenylethanolamine phenyl ring and the terminal phenyl ring of the acetamide moiety can be explored to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity. For instance, quantitative structure-activity relationship (QSAR) studies on various β3-AR agonists have highlighted the importance of specific steric and electronic fields for optimal activity. mdpi.comresearchgate.net
The hypothetical "this compound" serves as a valuable thought experiment in this context. Its predicted lower activity underscores the importance of the specific para-substitution pattern in Mirabegron for high-affinity and selective β3-AR agonism. Future design efforts should focus on maintaining the key pharmacophoric features while exploring subtle modifications to enhance interactions with the less conserved regions of the β3-AR binding pocket.
Based on a comprehensive review of scientific literature, there is no information available on a chemical compound specifically identified as "this compound." The extensive body of research focuses on the metabolism and biotransformation of the parent compound, Mirabegron.
Therefore, it is not possible to provide an article on the non-clinical metabolic investigations and biotransformation pathways of "this compound" as the compound is not described in the available scientific and medical literature. All published research details the metabolic pathways of Mirabegron, which undergoes several processes in the body, including oxidation, hydroxylation, and glucuronidation, but no specific metabolite is referred to as "this compound."
Non Clinical Metabolic Investigations and Biotransformation Pathways
Proposed Biotransformation Pathways of meta-Mirabegron
Amide Hydrolysis and Dealkylation
In non-clinical studies, "this compound" metabolites are formed through two principal pathways: amide hydrolysis and N-dealkylation.
Amide Hydrolysis: This pathway involves the cleavage of the amide bond in the mirabegron (B1684304) molecule. In human studies, metabolites resulting from amide hydrolysis, identified as M5, M16, and M17, were found to be major metabolic products. researchgate.netnih.gov This reaction is a significant route for the breakdown of the parent compound.
Dealkylation: The second major pathway is the oxidation or N-dealkylation of the secondary amine. researchgate.netdrugbank.com This process results in the formation of metabolites designated as M8, M9, and M15. nih.govdrugbank.com This pathway, alongside amide hydrolysis, accounts for a substantial portion of the metabolic transformation of mirabegron.
The following table summarizes the key metabolites of mirabegron formed via amide hydrolysis and dealkylation.
| Metabolic Pathway | Resulting Metabolites |
| Amide Hydrolysis | M5, M16, M17 |
| N-dealkylation | M8, M9, M15 |
Comparison of Metabolic Profiles with Mirabegron
The metabolic profile of "this compound" metabolites is distinct from that of the parent compound, mirabegron. While unchanged mirabegron is the primary component found in plasma, the metabolites represent a significant portion of the eliminated drug. researchgate.netdrugbank.com
Studies have shown that after oral administration, mirabegron is extensively metabolized, with the resulting metabolites being less pharmacologically active than the parent drug. nih.govdovepress.com In urine, metabolites from amide hydrolysis accounted for a significant percentage of the identified metabolites, followed by products of glucuronidation and N-dealkylation. researchgate.netnih.gov This indicates that while mirabegron is the active therapeutic agent, its clearance from the body is heavily reliant on its conversion to these "this compound" forms.
The table below provides a comparative overview of the metabolic characteristics of mirabegron and its metabolites.
| Feature | Mirabegron (Parent Compound) | "this compound" (Metabolites) |
| Primary Form in Plasma | Major circulating component | Present in plasma, but generally at lower concentrations |
| Pharmacological Activity | Active β3-adrenoceptor agonist | Considered to be pharmacologically inactive |
| Primary Elimination Route | A combination of metabolism and excretion of the unchanged drug | Primarily eliminated through renal and fecal excretion |
Enzymatic Basis of Biotransformation
The biotransformation of mirabegron into its "this compound" metabolites is catalyzed by specific enzyme systems.
The amide hydrolysis of mirabegron is primarily catalyzed by butyrylcholinesterase (BChE) found in human plasma. nih.govmdpi.com In vitro studies have confirmed that BChE is the key enzyme responsible for this hydrolytic cleavage, while acetylcholinesterase does not play a significant role. nih.govmdpi.com
The dealkylation and other oxidative metabolic pathways of mirabegron are mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govtandfonline.com Specifically, CYP3A4 has been identified as the primary enzyme responsible for the oxidative metabolism of mirabegron, with a minor contribution from CYP2D6 . dovepress.comnih.gov The involvement of these enzymes highlights the potential for drug-drug interactions, a factor considered in the clinical use of mirabegron. fda.goveuropa.eu
The enzymatic basis for the formation of "this compound" is summarized in the table below.
| Metabolic Pathway | Primary Enzyme(s) Involved |
| Amide Hydrolysis | Butyrylcholinesterase (BChE) |
| N-dealkylation | Cytochrome P450 3A4 (CYP3A4), Cytochrome P450 2D6 (CYP2D6) |
Future Research Directions
Exploration of Additional Isomeric Forms and Stereoisomers
The parent compound, Mirabegron (B1684304), possesses a single chiral center, leading to (R) and (S) enantiomers. google.comgoldncloudpublications.com The pharmacologically active agent is (R)-Mirabegron, while (S)-Mirabegron is considered an impurity. goldncloudpublications.comresearchgate.net Beyond this enantiomeric pair, positional isomers, where the substituent groups on the phenyl ring are shifted, represent a critical area for investigation. Meta-Mirabegron, where the aminothiazole acetamide (B32628) group is at the meta-position of the phenylethylaminoethyl chain, is one such isomer. allmpus.comaquigenbio.com
Future research should systematically synthesize and characterize all possible isomeric forms of Mirabegron. This includes a comprehensive evaluation of the meta- and ortho- positional isomers and their respective (R) and (S) stereoisomers. allmpus.com The (S)-isomer of Mirabegron, often synthesized for use as a reference standard in impurity analysis, provides a template for creating the stereoisomers of the positional variants. google.comhumanjournals.comveeprho.com A detailed study of these isomers is essential to understand the structure-activity relationship (SAR) and how the spatial arrangement of functional groups influences receptor binding and functional activity.
Table 1: Known Isomers and Impurities of Mirabegron This table is interactive. Click on the headers to sort.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Type |
|---|---|---|---|---|
| This compound | 1684452-81-0 | C21H24N4O2S | 396.51 | Positional Isomer |
| ortho-Mirabegron | 1684452-80-9 | C23H26N4O3S | 438.54 | Positional Isomer |
| (S)-Mirabegron (EP Impurity A) | 1796931-48-0 | C21H24N4O2S | 396.51 | Stereoisomer (Enantiomer) |
Investigation of Alternative Molecular Targets and Pathways (non-clinical)
While Mirabegron's primary mechanism of action is β3-adrenoceptor agonism, preclinical studies have suggested potential interactions with other molecular targets. nih.govnih.gov A crucial avenue for future research is to investigate whether this compound exhibits a different receptor affinity profile. This non-clinical investigation should explore its activity at other adrenoceptor subtypes, such as α1- and β1-adrenoceptors, to determine its selectivity. nih.gov High doses of the parent compound have been associated with cardiovascular effects, possibly through β1-adrenoceptor activation, highlighting the need to characterize the selectivity of its isomers. nih.govmdpi.com
Furthermore, research indicates that Mirabegron can be hydrolyzed by butyrylcholinesterase (BChE), an enzyme not typically associated with the metabolism of arylacylamides. researchgate.net Investigating the interaction between this compound and BChE could reveal alternative metabolic pathways and provide insights into its pharmacokinetic profile.
Another promising area is the exploration of this compound's effects on metabolic pathways. The β3-adrenoceptor is highly expressed in adipose tissue, and its activation can increase metabolic activity. mdpi.com Research on whether this compound can modulate brown adipose tissue (BAT) activity, lipolysis, or glucose handling could uncover potential applications in metabolic diseases. mdpi.com
Development of Advanced Synthetic Methodologies
The synthesis of Mirabegron and its isomers presents several challenges, including achieving high purity and yield while controlling stereochemistry. goldncloudpublications.comresearchgate.net Future research should focus on developing advanced, scalable, and efficient synthetic methodologies specifically for this compound.
Current synthetic routes for Mirabegron often start from chiral precursors like (R)-mandelic acid to establish the correct stereocenter. goldncloudpublications.com Similar strategies can be adapted for this compound synthesis. Innovations in synthetic organic chemistry offer opportunities to improve upon existing methods. For example, the use of a mixed anhydride (B1165640) method employing pivaloyl chloride (PivCl) has been shown to be an efficient and scalable process for a key Mirabegron intermediate. researchgate.netacs.org Another advanced approach involves the reduction of an amide intermediate using an amine-borane complex, which offers a robust alternative with high conversion rates and product purity. wipo.intgoogle.com
Research into novel catalytic systems, such as iridium or ruthenium-based catalysts for asymmetric hydrogenation, could also provide more direct and greener routes to chiral intermediates required for this compound synthesis. acs.org The goal is to develop synthetic pathways that are not only high-yielding but also minimize the formation of isomeric impurities, simplifying purification processes. researchgate.net
Table 2: Selected Synthetic Methods for Mirabegron and Intermediates This table is interactive. Click on the headers to sort.
| Method | Key Reagents/Catalysts | Key Feature | Potential Application for this compound |
|---|---|---|---|
| Mixed Anhydride Method | Pivaloyl chloride (PivCl) | Scalable, high yield, mild conditions. researchgate.netacs.org | Efficient synthesis of the meta-substituted amide intermediate. |
| Amine-Borane Complex Reduction | N,N-diethylaniline borane | High conversion and purity, less toxic reagents. google.com | Stereoselective reduction to form the key amino alcohol moiety. |
| Epoxide Ring Opening | (R)-Styrene oxide | Classic method to introduce the chiral amino alcohol side chain. researchgate.net | Adaptable for coupling with a meta-substituted amine precursor. |
| Asymmetric Hydrogenation | Iridium/f-amphox, RuPHOX-Ru | Highly enantioselective synthesis of chiral hydroxy amides/acids. acs.org | Direct synthesis of chiral precursors, reducing reliance on chiral pool. |
Application of Artificial Intelligence and Machine Learning in Isomer Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These technologies can be powerfully applied to the design and evaluation of Mirabegron isomers. Future research should leverage AI/ML models to predict the pharmacological and pharmacokinetic properties of this compound and its stereoisomers.
ML algorithms, trained on large datasets of chemical structures and their biological activities, can develop quantitative structure-activity relationship (QSAR) models. These models could predict the binding affinity of this compound for the β3-adrenoceptor and potential off-targets. acsmedchem.org Furthermore, AI can aid in predicting stereoselectivity, a critical factor in drug action, by modeling the interactions between different isomers and transporter proteins or metabolizing enzymes. uni-goettingen.de
Q & A
Q. How to maintain consistency between research aims and statistical methods in this compound studies?
- Methodological Answer: Align hypothesis testing with pre-specified endpoints. For example, if the aim is to compare efficacy vs. safety, use co-primary endpoints with Bonferroni correction for multiple comparisons. Avoid post hoc analyses without adjustment .
Q. What ethical considerations are paramount in this compound trials involving vulnerable populations?
Q. How can researchers mitigate bias in patient-reported outcomes for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
